molecular formula C13H19N3O3S2 B4770152 1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide

1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide

Cat. No.: B4770152
M. Wt: 329.4 g/mol
InChI Key: NGLCGAGTDLLQDA-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a piperidine derivative that has been shown to have a variety of effects on the body, including both biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide involves its conversion to MPP+, which is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to the generation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. These include the selective destruction of dopaminergic neurons, oxidative stress, and inflammation. This compound has also been shown to cause behavioral changes in animals, including motor deficits and cognitive impairment.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, this compound has limitations in that it is a neurotoxin and can cause damage to other parts of the brain in addition to the substantia nigra. Additionally, the effects of this compound on humans are not fully understood, and caution should be taken when interpreting results from animal studies.

Future Directions

For research on 1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide include exploring its potential use in developing new treatments for Parkinson's disease. This could involve identifying compounds that can protect dopaminergic neurons from this compound-induced damage or developing drugs that can selectively target MPP+ and prevent its uptake into neurons. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in other areas of scientific research.
Conclusion
In conclusion, this compound is a valuable tool for studying the effects of dopaminergic neurotoxicity and Parkinson's disease. Its selective destruction of dopaminergic neurons makes it a valuable tool for research, but caution should be taken when interpreting results from animal studies. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in developing new treatments for Parkinson's disease and other areas of scientific research.

Scientific Research Applications

1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide is primarily used in scientific research to study the effects of dopaminergic neurotoxicity. This compound is converted to MPP+ in the body, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. This process is similar to the degeneration of dopaminergic neurons that occurs in Parkinson's disease, making this compound a valuable tool for studying the disease.

Properties

IUPAC Name

1-methylsulfonyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-10-5-7-20-12(10)8-14-15-13(17)11-4-3-6-16(9-11)21(2,18)19/h5,7-8,11H,3-4,6,9H2,1-2H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLCGAGTDLLQDA-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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